7-Bromoindane-5-carboxylic acid 7-Bromoindane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13878368
InChI: InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)
SMILES:
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol

7-Bromoindane-5-carboxylic acid

CAS No.:

Cat. No.: VC13878368

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

7-Bromoindane-5-carboxylic acid -

Specification

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
IUPAC Name 7-bromo-2,3-dihydro-1H-indene-5-carboxylic acid
Standard InChI InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)
Standard InChI Key QJVJCDHXYBKWSM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)C(=CC(=C2)C(=O)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7-Bromoindane-5-carboxylic acid belongs to the indane family, featuring a bicyclic structure comprising a benzene ring fused to a cyclopentane ring. The bromine substituent at the 7-position and the carboxylic acid group at the 5-position introduce steric and electronic effects that influence reactivity. The planar aromatic system facilitates π-π interactions, while the carboxylic acid group enables salt formation or esterification for derivatization .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number810680-95-6
Molecular FormulaC₁₀H₉BrO₂
Molecular Weight241.08 g/mol
Purity (HPLC)≥97%
Melting PointNot reported
SolubilityLimited in water; soluble in polar aprotic solvents

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech specializes in large-scale synthesis via bromination of indane precursors. While exact protocols are proprietary, analogous methods for brominated heterocycles suggest a multi-step process involving:

  • Friedel-Crafts Acylation: Introduction of the carboxylic acid group via electrophilic substitution.

  • Regioselective Bromination: Directed bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid .

  • Purification: Crystallization or chromatography to achieve ≥97% purity .

A critical challenge lies in controlling regioselectivity to avoid byproducts such as 5-bromoindane-7-carboxylic acid. Advances in catalytic systems, as demonstrated in the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole , highlight the potential for transition metal catalysts to enhance selectivity in similar frameworks.

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification: Conversion to methyl or ethyl esters for improved solubility.

  • Amide Formation: Coupling with amines via carbodiimide-mediated reactions.

  • Salt Formation: Neutralization with bases (e.g., NaOH) to yield water-soluble salts.

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the indane core .

Acid-Base Behavior

While experimental pKa data for 7-bromoindane-5-carboxylic acid is unavailable, analogous aromatic carboxylic acids (e.g., benzoic acid derivatives) exhibit pKa values near 4.2–4.5 . The electron-withdrawing bromine substituent likely lowers the pKa, enhancing acidity compared to unsubstituted indane-carboxylic acids.

Applications in Pharmaceutical Development

API Intermediate

7-Bromoindane-5-carboxylic acid is a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its rigid bicyclic structure enhances binding affinity to target proteins, while the bromine atom modulates pharmacokinetic properties .

Case Study: Analogous Compounds

The synthetic approach to trelagliptin succinate, an antidiabetic drug, illustrates the utility of brominated intermediates in optimizing reaction pathways . Similarly, 7-bromoindane-5-carboxylic acid could streamline the synthesis of analogs via late-stage functionalization.

Quality Control and Regulatory Considerations

Analytical Profiling

  • HPLC: Purity assessment using reverse-phase chromatography.

  • NMR Spectroscopy: ¹H and ¹³C NMR for structural confirmation .

  • Mass Spectrometry: High-resolution MS to verify molecular weight .

Regulatory Compliance

MolCore adheres to ISO 9001 standards, ensuring batch-to-batch consistency and compliance with ICH guidelines for impurities (e.g., ≤0.5% total impurities) .

Future Directions and Challenges

Synthetic Optimization

Developing catalytic, asymmetric bromination methods could reduce reliance on stoichiometric bromine, enhancing sustainability. Flow chemistry approaches, as applied to artemisinin synthesis , may improve scalability.

Expanding Therapeutic Applications

Exploration of 7-bromoindane-5-carboxylic acid in PROTACs (proteolysis-targeting chimeras) or covalent inhibitors represents an underexplored area with high potential.

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